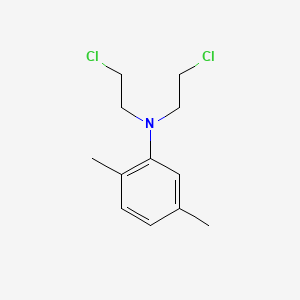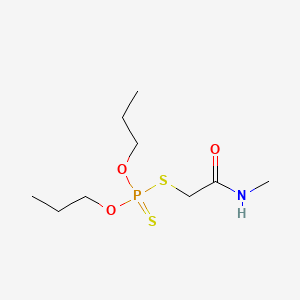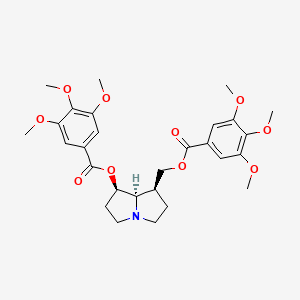
6-Methylsulfanylphenanthridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylsulfanylphenanthridine is a heterocyclic aromatic compound that belongs to the phenanthridine family. Phenanthridines are known for their diverse biological activities, including DNA binding, antitumor, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylsulfanylphenanthridine can be achieved through several methods. One common approach involves the cyclization of biphenyl-2-carbaldehyde O-acetyl oximes under UV radiation . Another method includes the use of copper-catalyzed intramolecular N-aryl bond-forming processes under basic conditions . Additionally, I2-mediated sp3 C–H amination of aniline precursors provides a straightforward route to phenanthridine derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of metal-free and additive-free conditions is preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 6-Methylsulfanylphenanthridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methylsulfanyl group to a methyl group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenanthridine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 6-methylphenanthridine.
Substitution: Introduction of halogen or nitro groups onto the phenanthridine ring.
Scientific Research Applications
6-Methylsulfanylphenanthridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its DNA-binding properties and potential as a fluorescent marker.
Medicine: Investigated for its antitumor and antiparasitic activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 6-Methylsulfanylphenanthridine involves its interaction with DNA, where it intercalates between base pairs, disrupting the DNA structure and inhibiting replication and transcription processes . This interaction is facilitated by the planar structure of the phenanthridine ring and the presence of the methylsulfanyl group, which enhances binding affinity. The compound also targets specific enzymes involved in DNA repair and replication, contributing to its antitumor effects .
Comparison with Similar Compounds
Phenanthridine: The parent compound, known for its DNA-binding properties.
6-Methylphenanthridine: Lacks the sulfanyl group, resulting in different reactivity and applications.
6-Sulfanylphenanthridine: Similar structure but without the methyl group, affecting its chemical behavior.
Uniqueness: 6-Methylsulfanylphenanthridine is unique due to the presence of both the methyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This combination enhances its potential as a versatile compound in various research and industrial applications .
Properties
CAS No. |
46493-82-7 |
|---|---|
Molecular Formula |
C14H11NS |
Molecular Weight |
225.31 g/mol |
IUPAC Name |
6-methylsulfanylphenanthridine |
InChI |
InChI=1S/C14H11NS/c1-16-14-12-8-3-2-6-10(12)11-7-4-5-9-13(11)15-14/h2-9H,1H3 |
InChI Key |
LPAMJYKDHPCCAI-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


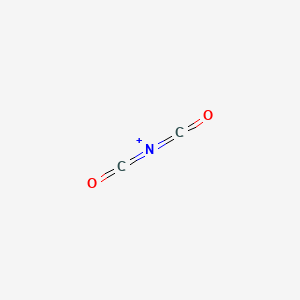

![5-[(3,4,5-Trimethoxyphenyl)methyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14670069.png)
![[10,13-dimethyl-17-(2-oxooxolan-3-yl)-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14670072.png)
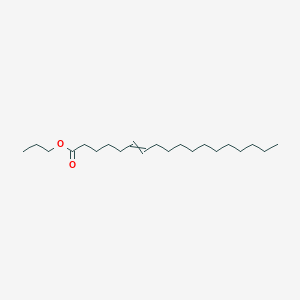
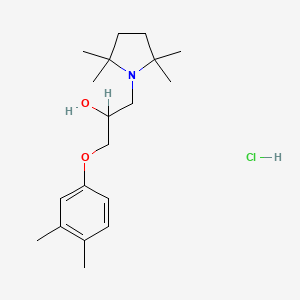

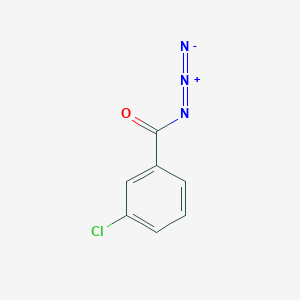
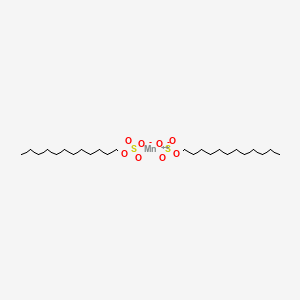
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-ol](/img/structure/B14670102.png)
